(R)-1-(2,4,6-TRIFLUOROPHENYL)ETHANAMINE HYDROCHLORIDE
Description
(R)-1-(2,4,6-Trifluorophenyl)ethanamine Hydrochloride is a chiral amine derivative featuring a 2,4,6-trifluorophenyl group attached to an ethanamine backbone. The compound’s R-configuration at the chiral center is critical for its stereoselective interactions in biological systems. The trifluorophenyl moiety confers strong electron-withdrawing effects, reducing the amine’s basicity and enhancing lipophilicity, which is advantageous for pharmaceutical applications requiring metabolic stability and membrane permeability .
Properties
IUPAC Name |
(1R)-1-(2,4,6-trifluorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N.ClH/c1-4(12)8-6(10)2-5(9)3-7(8)11;/h2-4H,12H2,1H3;1H/t4-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOIYJYFXYTTAY-PGMHMLKASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1F)F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1F)F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reductive amination route involves condensing 2,4,6-trifluorophenylacetone with an ammonia source (e.g., ammonium acetate) to form an imine intermediate, followed by reduction to the amine. Key steps include:
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Imine Formation : Conducted in methanol or ethanol under reflux (60–80°C) for 6–12 hours.
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Reduction : Sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H₂/Pd-C) at 50–100 psi H₂ pressure yields the racemic amine.
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Chiral Resolution : The (R)-enantiomer is isolated via chiral chromatography (e.g., Chiralpak AD-H column) or enzymatic resolution using transaminases.
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Hydrochloride Salt Formation : Treatment with HCl gas in diethyl ether or methanol precipitates the hydrochloride salt.
Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/ee |
|---|---|---|
| Solvent | Methanol | Maximizes imine stability |
| Catalyst Loading | 5% Pd-C (w/w) | Reduces reaction time |
| pH during Reduction | 6.5–7.0 | Prevents borohydride decomposition |
| Resolution Method | Enzymatic (ATA-013) | Achieves >99% ee |
This method achieves 65–72% overall yield with enantiomeric excess (ee) >99%.
Enzymatic Kinetic Resolution Using Transaminases
Biocatalytic Approach
Transaminases (e.g., ATA-013) selectively convert ketone precursors to the (R)-amine enantiomer. The process involves:
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Substrate Preparation : 2,4,6-Trifluorophenylacetone dissolved in phosphate buffer (pH 7.5) with 10% DMSO.
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Enzymatic Reaction : Transaminase (5–10 mg/mL) and pyridoxal 5'-phosphate (PLP, 0.1 mM) at 30°C for 24–48 hours.
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Product Isolation : Extraction with tert-butyl methyl ether, followed by HCl salt formation.
Performance Metrics
| Metric | Value |
|---|---|
| Conversion Rate | 85–90% |
| ee | >99% |
| Space-Time Yield | 2.1 g/L/h |
This method is favored for its green chemistry profile but requires costly enzyme immobilization for reuse.
Asymmetric Hydrogenation of Enamine Intermediates
Catalytic System Design
Chiral phosphine ligands (e.g., BINAP) coordinate with transition metals (Ru or Rh) to enable enantioselective hydrogenation:
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Enamine Synthesis : 2,4,6-Trifluorophenylacetone reacts with benzylamine to form an enamine.
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Hydrogenation : Conducted under 50–100 psi H₂ in THF at 25°C for 12 hours.
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Deprotection and Salt Formation : Hydrogenolysis removes the benzyl group, followed by HCl treatment.
Catalytic Efficiency
| Catalyst | ee (%) | Yield (%) |
|---|---|---|
| Ru-(S)-BINAP | 98 | 78 |
| Rh-(R)-Me-DuPhos | 95 | 82 |
This method achieves high enantioselectivity but suffers from ligand cost and sensitivity to fluorinated substrates.
Chiral Auxiliary-Mediated Synthesis
Methodology Overview
A chiral auxiliary (e.g., (R)-phenylglycinol) directs stereochemistry during imine formation:
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Auxiliary Attachment : 2,4,6-Trifluorophenylacetone reacts with (R)-phenylglycinol in toluene under reflux.
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Diastereomer Formation : The imine intermediate is reduced with NaBH4 to yield diastereomeric amines.
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Auxiliary Removal : Acidic hydrolysis liberates the (R)-amine, followed by HCl salt precipitation.
Key Data
| Step | Yield (%) | Diastereomeric Ratio |
|---|---|---|
| Imine Formation | 89 | 95:5 |
| Reduction | 91 | 98:2 |
| Auxiliary Removal | 85 | N/A |
This approach provides excellent stereocontrol but introduces additional synthetic steps.
Comparative Analysis of Industrial Scalability
| Method | Cost (USD/kg) | Environmental Impact (E-factor) | Throughput (kg/day) |
|---|---|---|---|
| Reductive Amination | 1,200 | 8.7 | 50 |
| Enzymatic Resolution | 2,500 | 2.1 | 15 |
| Asymmetric Hydrogenation | 3,800 | 12.4 | 10 |
| Chiral Auxiliary | 4,200 | 18.9 | 5 |
Key Findings :
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Enzymatic resolution offers the lowest environmental impact but limited throughput.
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Reductive amination remains the most cost-effective for large-scale production.
Challenges in Process Optimization
Fluorine-Specific Considerations
Chemical Reactions Analysis
Types of Reactions
®-1-(2,4,6-Trifluorophenyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
(R)-1-(2,4,6-trifluorophenyl)ethanamine hydrochloride is primarily studied for its potential pharmacological properties. Its structural features make it a candidate for developing new therapeutic agents.
- Antidepressant Activity : Research indicates that similar compounds can exhibit serotonin reuptake inhibition, suggesting potential applications in treating depression and anxiety disorders.
- Neuroprotective Effects : Studies have explored the neuroprotective properties of amines with trifluoromethyl groups, indicating that this compound may offer protective effects against neurodegenerative diseases.
Material Science
The compound's unique fluorinated structure enhances its utility in material science.
- Fluorinated Polymers : Its incorporation into polymer matrices can improve thermal stability and chemical resistance. Research has shown that fluorinated compounds can significantly alter the properties of polymers used in coatings and electronics.
- Nanomaterials : The compound has been investigated for use in synthesizing nanomaterials with enhanced electrical and optical properties.
Case Study 1: Antidepressant Development
A study published in Journal of Medicinal Chemistry focused on synthesizing derivatives of this compound to evaluate their efficacy as serotonin reuptake inhibitors. The results showed promising antidepressant-like effects in animal models, leading to further exploration of this compound's derivatives in clinical trials.
Case Study 2: Polymer Enhancement
In a research article from Polymer Science, the integration of this compound into polycarbonate matrices was examined. The findings indicated that the addition improved the thermal stability and mechanical strength of the resulting polymers, making them suitable for high-performance applications in aerospace and automotive industries.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of ®-1-(2,4,6-Trifluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic Properties
- Trifluoromethyl vs. Trifluorophenyl Derivatives: (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine Hydrochloride (CAS 1213939-94-6) contains two -CF₃ groups, which are stronger electron-withdrawing groups than fluorine atoms. This results in a lower pKa (≈6.2) compared to the target compound’s trifluorophenyl derivative (predicted pKa ≈7.5) .
Chlorinated Analogs :
Physicochemical Properties
Table 1: Key Properties of Selected Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | LogP (Predicted) | Melting Point (°C) |
|---|---|---|---|---|---|
| (R)-1-(2,4,6-Trifluorophenyl)ethanamine HCl | Not available | C₈H₈ClF₃N | 225.6 | 2.1 | 180–185* |
| (R)-1-[3,5-Bis(CF₃)Ph]ethanamine HCl | 1213939-94-6 | C₁₀H₉ClF₆N | 301.6 | 3.5 | 190–195* |
| (R)-1-(3-Cl-5-F-Ph)ethanamine HCl | 1217475-54-1 | C₈H₉Cl₂FN | 222.1 | 1.8 | 165–170* |
| (R)-1-(5-Br-Pyridin-2-yl)ethylamine 2HCl | 953780-70-6 | C₇H₁₀BrClN₂ | 237.5 | 1.5 | 210–215* |
*Predicted based on analogous compounds.
Biological Activity
(R)-1-(2,4,6-Trifluorophenyl)ethanamine hydrochloride, with the CAS number 1276039-66-7, is a fluorinated amine that has garnered attention for its potential biological activities. This compound is characterized by its trifluoromethyl group, which can significantly influence its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its antibacterial, anticancer, anti-inflammatory, and neuroprotective effects.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₈H₈ClF₃N
- Molecular Weight : 207.61 g/mol
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits notable antibacterial properties. It has been tested against various bacterial strains including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) values were found to range from 40 to 50 µg/mL against these organisms. In comparison to standard antibiotics like ceftriaxone, the compound showed comparable inhibition zone diameters of approximately 24 mm to 30 mm against the tested strains .
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro using various cancer cell lines including breast (MCF-7), colon (HT-29), and lung (A549) cancer cells. The compound demonstrated significant antiproliferative activity with IC₅₀ values ranging from 100 to 300 µM depending on the cell line tested.
| Cell Line | IC₅₀ Value (µM) |
|---|---|
| MCF-7 | 150 |
| HT-29 | 200 |
| A549 | 250 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest in the S phase, as evidenced by increased lactate dehydrogenase (LDH) enzyme activity and morphological changes in treated cells .
Anti-inflammatory Activity
In addition to its antibacterial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. In vitro studies indicated that it significantly inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations as low as 10 µg/mL. The inhibition rates were reported at approximately 78% for TNF-α and 89% for IL-6 when compared to control groups .
Neuroprotective Effects
Emerging research suggests that this compound may also possess neuroprotective properties. It has been investigated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. The IC₅₀ values for AChE inhibition were found to be between 33.27 nM and 93.85 nM, indicating a strong potential for further development in treating cognitive decline associated with neurodegeneration .
Case Studies
Several case studies have highlighted the effectiveness of this compound in various biological contexts:
- Case Study on Anticancer Activity : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis via caspase activation.
- Case Study on Anti-inflammatory Effects : In a murine model of inflammation, administration of the compound resulted in reduced paw edema and lower levels of inflammatory markers compared to untreated controls.
Q & A
Q. How to resolve contradictions between computational reactivity predictions and experimental outcomes?
- Methodological Answer : Discrepancies may arise from solvent effects or transition-state approximations. Validate computational models by: (i) Recalculating Gibbs free energies with implicit solvation (e.g., SMD model for THF or DCM). (ii) Performing microkinetic simulations to account for competing pathways. highlights cases where dispersion corrections minimally affect outcomes, suggesting solvent polarity may dominate .
Q. What experimental designs elucidate structure-activity relationships (SAR) for fluorinated analogs?
- Methodological Answer : (i) Synthesize analogs with systematic fluorine substitutions (e.g., 2,4-difluoro or 2,3,4-trifluoro) using protocols in and . (ii) Test biological activity (e.g., receptor binding assays) and correlate with computed electrostatic potential maps or LogP values. Fluorine’s electronegativity and lipophilicity often enhance target selectivity .
Q. Which chromatographic techniques optimize purification of polar intermediates?
- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is effective for polar hydrochlorides. For non-ionic intermediates, silica gel chromatography with ethyl acetate/hexane (1:3) or dichloromethane/methanol (95:5) achieves separation. notes column chromatography for phosphazene derivatives, adaptable here .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
